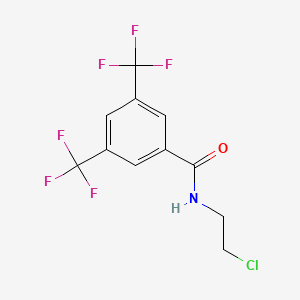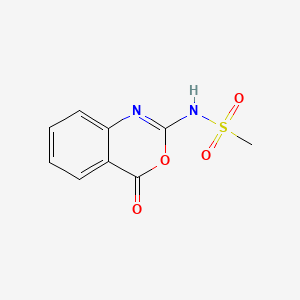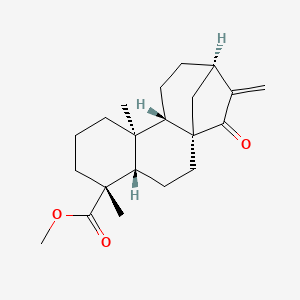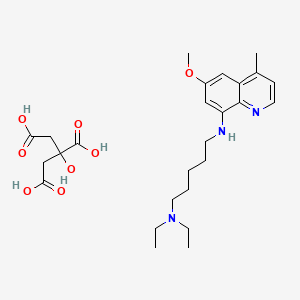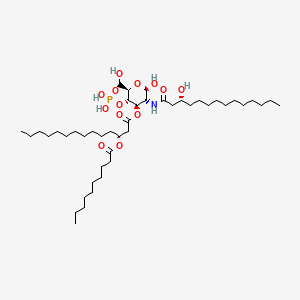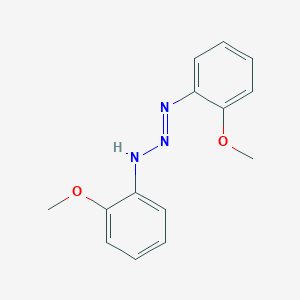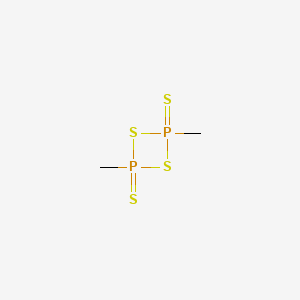![molecular formula C13H16N2O6 B12811449 3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid is an organic compound with the molecular formula C₁₃H₁₆N₂O₆ It is characterized by the presence of a nitrophenyl group, a methoxycarbonylamino group, and a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Esterification: Formation of an ester linkage between the phenyl ring and the butanoic acid backbone.
Amidation: Conversion of the ester to an amide using methoxycarbonylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aminobutanoic acid derivatives: Formed through reduction of the nitro group.
Substituted butanoic acids: Formed through substitution reactions.
科学的研究の応用
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxycarbonylamino group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-Methyl-2-[(4-aminophenyl)methoxycarbonylamino]butanoic acid: Similar structure but with an amino group instead of a nitro group.
3-Methyl-2-[(4-chlorophenyl)methoxycarbonylamino]butanoic acid: Contains a chlorine atom instead of a nitro group.
Uniqueness
3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
3-methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-8(2)11(12(16)17)14-13(18)21-7-9-3-5-10(6-4-9)15(19)20/h3-6,8,11H,7H2,1-2H3,(H,14,18)(H,16,17) |
InChIキー |
XXXLMCCEDSQNFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
